6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE
Brand Name: Vulcanchem
CAS No.: 675109-37-2
VCID: VC2262683
InChI: InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3
SMILES: CNCC1=NC(=CC=C1)Br
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

CAS No.: 675109-37-2

Cat. No.: VC2262683

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE - 675109-37-2

Specification

CAS No. 675109-37-2
Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
IUPAC Name 1-(6-bromopyridin-2-yl)-N-methylmethanamine
Standard InChI InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3
Standard InChI Key UXUZAQVJXNKSIZ-UHFFFAOYSA-N
SMILES CNCC1=NC(=CC=C1)Br
Canonical SMILES CNCC1=NC(=CC=C1)Br

Introduction

Chemical Structure and Identification

Structural Characteristics

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE consists of a pyridine ring with a bromine atom at the 6-position, a methylene (-CH2-) bridge at the 2-position, and a methylamine group attached to this bridge. This structural arrangement creates a compound with both nucleophilic and electrophilic sites, allowing for diverse chemical reactivity patterns. The bromine substituent serves as a potential site for further functionalization through various cross-coupling reactions, making this compound particularly valuable in synthetic chemistry. The methylamine group provides basic properties that influence the compound's solubility and potential for hydrogen bonding.

Physicochemical Properties

Physical Properties

The physical properties of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE provide important insights into its behavior in various environments and its potential applications in chemical processes :

PropertyValue
Molecular Weight201.06400 g/mol
Density1.431 g/cm³
Boiling Point249.8°C at 760 mmHg
Flash Point104.9°C
Melting PointNot available
Physical StateNot specified, likely solid at room temperature
Index of Refraction1.556

These physical properties suggest that the compound is thermally stable with a relatively high boiling point, making it suitable for various chemical transformations that require elevated temperatures.

Chemical Properties and Reactivity

Based on its structural features, 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE exhibits several key chemical properties:

  • Basicity: The tertiary amine functional group confers basic properties to the molecule, with an estimated pKa value typical of alkylated amines.

  • Nucleophilicity: The methylamine nitrogen can act as a nucleophile in various chemical reactions.

  • Electrophilic sites: The bromine-substituted carbon presents an electrophilic site susceptible to nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

  • Lipophilicity: With a calculated LogP value of 1.95440 , the compound exhibits moderate lipophilicity, balancing hydrophobic and hydrophilic properties.

  • Polar Surface Area (PSA): The compound has a PSA of 24.92000 , which is relatively low and suggests good cell membrane permeability, a property relevant for potential pharmaceutical applications.

Structural Relationships and Comparisons

Related Bromopyridine Derivatives

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE belongs to a broader class of brominated pyridine derivatives that have various applications in medicinal chemistry and materials science. Related compounds include:

  • (6-Bromopyridin-2-yl)methanamine: This primary amine derivative (CAS: 188637-63-0) has a molecular weight of 187.037 g/mol and lacks the N-methyl group .

  • Bis((6-bromopyridin-2-yl)methyl)amine: A secondary amine containing two bromopyridine units (CAS: 1265139-77-2) with a molecular weight of 357.04 g/mol .

  • Tris[(6-bromopyridin-2-yl)methyl]amine: A tertiary amine with three bromopyridine units, showing different spatial arrangement and coordination properties .

Structure-Property Relationships

The presence of specific structural features in 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE contributes to its distinctive properties:

  • The bromine substituent increases the molecule's lipophilicity and provides a reactive site for further functionalization.

  • The methylene bridge between the pyridine ring and the amine group introduces conformational flexibility.

  • The N-methyl group on the amine influences basicity, solubility, and hydrogen-bonding capabilities compared to primary amine analogs.

These structural characteristics collectively determine the compound's chemical reactivity, physical properties, and potential biological activities.

Applications and Research Significance

Chemical Synthesis Applications

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE serves as a valuable building block in organic synthesis due to several factors:

  • The bromine substituent enables various cross-coupling reactions (Suzuki, Stille, Negishi, etc.) for carbon-carbon bond formation.

  • The methylamine group provides a nucleophilic site for further functionalization.

  • The pyridine ring can participate in coordination chemistry with various metals.

These features make the compound useful for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science.

Analytical Characterization

Spectroscopic Properties

For proper identification and characterization of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE, several spectroscopic methods would typically be employed:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR would show distinctive patterns for the pyridine ring, methylene bridge, and N-methyl group.

  • Infrared Spectroscopy (IR): Would reveal characteristic absorptions for C-N stretching, aromatic C=C and C=N stretching, and C-Br bonds.

  • Mass Spectrometry: The exact mass of 199.99500 and molecular ion peak patterns would show characteristic isotope distribution due to the bromine atom.

Chromatographic Behavior

Based on its physical and chemical properties, the following chromatographic behaviors can be anticipated:

  • HPLC: Moderate retention on reverse-phase columns due to its LogP value of 1.95440.

  • GC-MS: Analyzable by gas chromatography due to its sufficient volatility, with a boiling point of 249.8°C.

  • TLC: Visualization possible with UV detection due to the pyridine chromophore, as well as with ninhydrin or other amine-detecting reagents.

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